molecular formula C9H16ClN B1318432 N-Cyclohexyl-N-prop-2-ynylamine hydrochloride CAS No. 59950-72-0

N-Cyclohexyl-N-prop-2-ynylamine hydrochloride

Cat. No.: B1318432
CAS No.: 59950-72-0
M. Wt: 173.68 g/mol
InChI Key: OPWVWTBAPMGQMO-UHFFFAOYSA-N
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Description

“N-Cyclohexyl-N-prop-2-ynylamine hydrochloride” is a biochemical used for proteomics research . Its molecular formula is C9H15N•HCl, and it has a molecular weight of 173.68 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom .

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

  • Formation of Amides : N-Cyclohexyl-N-prop-2-ynylamine hydrochloride has been utilized in the synthesis of amides. For instance, its reaction with isochromadiones in non-polar solvents forms N-prop-2-ynylbenzamide-2-acetic acid and N-prop-2-ynylhomophthalimide. These compounds were evaluated for anticonvulsant and antibacterial properties, but found inactive (Usifoh, Okunrobo, & Ukoh, 2001).

  • Heterocyclization : The compound has been used in heterocyclization reactions, such as the formation of 2-hetarylimino-5-chloromethylthiazolidine hydrochlorides from N-hetaryl-N′-(prop-2-en-1-yl)thioureas (Zborovskii et al., 2007).

  • Co-cyclizations : It's involved in co-cyclizations with diethyl hepta-1,6-diyne-4,4-dicarboxylate to produce amino- and amido-indanes. The structure of one product from N-prop-2-ynylbenzamide was confirmed by X-ray crystallography (Duckworth et al., 1996).

  • Thermal Rearrangement : This compound is also used in thermal rearrangement studies, for instance, the formation of 5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile from cyclohex-1-enyl(prop-2-ynyl)malononitrile (Brown & Mcallan, 1977).

Pharmacological Research

  • Inhibition of Neutrophil Oxidative Activity : Certain derivatives of N-Cyclohexyl-N-prop-2-ynylamine, like 2-propynylcyclohexyl-5'-N:-ehtylcarboxamidoadenosines, have been studied for their ability to inhibit neutrophil oxidative activity by binding to adenosine receptors (Sullivan et al., 2001).

  • Adrenergic Activity : Research has also explored its analogs for indirect adrenergic activity on rat vas deferens. The findings indicate that the more saturated the ring moiety of the compound, the greater its affinity for the amine uptake site (Grunewald et al., 1976).

  • Anticonvulsant Activity : A study evaluated the potential anticonvulsant activity of a compound based on N-Cyclohexyl-N-prop-2-ynylamine (Nesterkina et al., 2022).

Chemical Properties and Reactions

  • Formation of Urethanes and Ureas : this compound participates in reactions to form urethanes and ureas. Cyclohexyl isocyanides, for example, give t-butyl carbamates by reacting with alkyl hypochlorite (OkanoMasaya & OdaRyohei, 1963).

  • Synthesis of Oxazolines : Prop-2-ynylamides, including derivatives of N-Cyclohexyl-N-prop-2-ynylamine, have been used in the synthesis of oxazolines under oxidative conditions, demonstrating the compound's versatility in organic synthesis (Bacchi et al., 2002).

Properties

IUPAC Name

N-prop-2-ynylcyclohexanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N.ClH/c1-2-8-10-9-6-4-3-5-7-9;/h1,9-10H,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWVWTBAPMGQMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1CCCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589513
Record name N-(Prop-2-yn-1-yl)cyclohexanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59950-72-0
Record name N-(Prop-2-yn-1-yl)cyclohexanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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